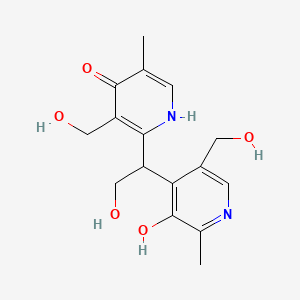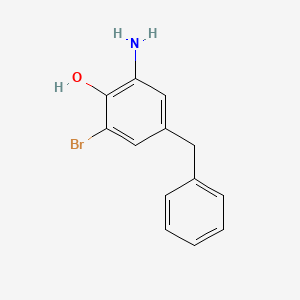
Indomethacin 2-Ethylhexyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indomethacin 2-Ethylhexyl Ester is a derivative of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID). This ester derivative is synthesized to enhance the pharmacokinetic properties of indomethacin, potentially reducing its gastrointestinal side effects while maintaining its anti-inflammatory efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The ester derivatives of indomethacin, including Indomethacin 2-Ethylhexyl Ester, are typically prepared by condensing indomethacin with an equimolar quantity of an appropriate alcoholic compound. This reaction is carried out in anhydrous dichloromethane in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction conditions are carefully controlled to ensure high yield and purity of the ester product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Indomethacin 2-Ethylhexyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield indomethacin and the corresponding alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Indomethacin and 2-ethylhexanol.
Oxidation and Reduction: Various oxidized or reduced forms of the ester, depending on the specific reagents and conditions used.
Scientific Research Applications
Indomethacin 2-Ethylhexyl Ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its anti-inflammatory properties and potential to reduce gastrointestinal side effects compared to indomethacin.
Medicine: Explored as a potential therapeutic agent for inflammatory conditions, with ongoing research into its efficacy and safety profile.
Industry: Utilized in the formulation of pharmaceutical products, particularly those aimed at reducing inflammation and pain
Mechanism of Action
The mechanism of action of Indomethacin 2-Ethylhexyl Ester is similar to that of indomethacin. It primarily works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Indomethacin: The parent compound, widely used as an NSAID.
Celecoxib: Another COX-2 inhibitor with similar anti-inflammatory properties.
Diclofenac: A commonly used NSAID with a similar mechanism of action.
Uniqueness: Indomethacin 2-Ethylhexyl Ester is unique in its potential to reduce gastrointestinal side effects while maintaining the anti-inflammatory efficacy of indomethacin. This makes it a promising candidate for further research and development in the field of anti-inflammatory therapeutics .
Properties
Molecular Formula |
C27H32ClNO4 |
|---|---|
Molecular Weight |
470.0 g/mol |
IUPAC Name |
2-ethylhexyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C27H32ClNO4/c1-5-7-8-19(6-2)17-33-26(30)16-23-18(3)29(25-14-13-22(32-4)15-24(23)25)27(31)20-9-11-21(28)12-10-20/h9-15,19H,5-8,16-17H2,1-4H3 |
InChI Key |
OKFLCWFCBQVMAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate](/img/structure/B13860097.png)
![5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one](/img/structure/B13860098.png)




![(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol](/img/structure/B13860144.png)

![3-Chloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13860159.png)



![[(2S)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid](/img/structure/B13860183.png)
